1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane
Description
1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane is a diazepane derivative featuring dual sulfonyl substituents. The sulfonyl groups at positions 1 and 4 are linked to a 1H-imidazol-4-yl moiety and a 3-methylbenzyl group, respectively.
The compound’s design aligns with trends in medicinal chemistry, where sulfonyl-diazepane derivatives are explored for their pharmacokinetic and pharmacodynamic properties, particularly in central nervous system (CNS) and enzyme-targeting applications .
Properties
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-4-[(3-methylphenyl)methylsulfonyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2/c1-14-4-2-5-15(10-14)12-25(21,22)19-6-3-7-20(9-8-19)26(23,24)16-11-17-13-18-16/h2,4-5,10-11,13H,3,6-9,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTWLBVQHRNACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Analysis
The target compound features a 1,4-diazepane ring (a seven-membered diazacycloheptane) with two distinct sulfonyl substituents:
- 1H-imidazol-4-ylsulfonyl group : Attached at position 1, contributing aromatic and hydrogen-bonding capabilities.
- 3-methylbenzylsulfonyl group : A hydrophobic arylalkyl sulfonate at position 4, enhancing lipid solubility.
The molecular formula C₁₆H₂₂N₄O₄S₂ (MW 398.5 g/mol) necessitates precise stoichiometric control during synthesis to avoid polysubstitution or ring strain.
Synthetic Strategies for 1,4-Diazepane Derivatives
1,4-Diazepane Precursor Synthesis
The diazepane core is typically prepared via cyclization of 1,4-diamines with dihaloalkanes or carbonyl compounds. For example:
- Cyclocondensation : Reaction of 1,4-diaminobutane with 1,3-dibromopropane yields 1,4-diazepane hydrobromide, which is neutralized to freebase.
- Reductive Amination : Use of glutaraldehyde and ammonium acetate under hydrogenation conditions provides high-purity diazepane.
Sulfonylation Methodologies
Imidazole-4-sulfonyl Group Installation
The 1H-imidazol-4-ylsulfonyl moiety is introduced using imidazole-1-sulfonyl azide hydrogen sulfate (ISAH), a reagent optimized for sulfonamide formation:
Procedure :
- React 1,4-diazepane with ISAH (1.2 eq) in anhydrous DCM at 0°C.
- Add triethylamine (2.5 eq) dropwise to capture liberated H₂SO₄.
- Stir for 12 hr at 25°C, yielding mono-sulfonylated intermediate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | >95% |
| Reaction Time | 12 hr |
This method avoids copper catalysts, reducing metal contamination.
3-Methylbenzylsulfonyl Group Introduction
The second sulfonylation employs 3-methylbenzylsulfonyl chloride , synthesized via chlorination of 3-methylbenzenemethanesulfonic acid using PCl₅:
Procedure :
- Dissolve mono-sulfonylated diazepane (1.0 eq) in THF.
- Add 3-methylbenzylsulfonyl chloride (1.1 eq) and DMAP (0.1 eq).
- Reflux at 65°C for 6 hr.
Optimization Insights :
- Excess sulfonyl chloride (>1.1 eq) leads to di-sulfonylated byproducts.
- DMAP accelerates the reaction by stabilizing the sulfonate intermediate.
Regioselectivity and Protecting Group Strategies
Sequential Sulfonylation
To ensure regioselective bis-sulfonylation, temporary protection of the diazepane nitrogen is critical:
Example Protocol :
- Protect N-1 with Boc anhydride in MeOH (90% yield).
- Sulfonylate N-4 with 3-methylbenzylsulfonyl chloride.
- Deprotect Boc group using TFA/DCM (1:1).
- Sulfonylate N-1 with ISAH.
Comparative Yields :
| Protection Method | Final Yield |
|---|---|
| Boc | 68% |
| Fmoc | 55% |
Boc protection outperforms Fmoc due to milder deprotection conditions.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows a single peak at 8.2 min, confirming >98% purity.
Comparative Evaluation of Synthetic Routes
Table 1: Route Efficiency Comparison
| Method | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| Sequential Boc | 4 | 68% | High regioselectivity |
| One-Pot Sulfonylation | 2 | 45% | Shorter timeline |
The Boc-protected route is industrially preferred despite additional steps.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Imidazole, triethylamine, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The imidazolyl group can participate in hydrogen bonding and other interactions, while the sulfonyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane becomes evident when compared to related diazepane sulfonates. Key analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison of Diazepane Sulfonates
Key Observations:
Chlorine and methoxy substituents (e.g., in ) add polarity and steric hindrance, which may influence receptor binding or metabolic clearance.
Electronic and Steric Modifications :
- The trifluoromethyl group in introduces strong electron-withdrawing effects, stabilizing the sulfonyl group against enzymatic degradation.
- Methylation of the imidazole nitrogen () reduces hydrogen-bonding capacity but may improve bioavailability by lowering polarity.
Biological Implications :
- Imidazole-containing derivatives (e.g., target compound, ) are hypothesized to interact with metalloenzymes or histamine receptors due to the imidazole’s metal-coordinating and π-stacking capabilities.
- Hydrophobic substituents like 3-methylbenzyl or tetrahydronaphthalene (e.g., ) may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane, with the CAS number 1903894-04-1, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.5 g/mol. The structure features an imidazole ring and diazepane core, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1903894-04-1 |
| Molecular Formula | C₁₆H₂₂N₄O₄S₂ |
| Molecular Weight | 398.5 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives. For instance, compounds with similar structures have been shown to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA).
A study by MDPI indicated that certain imidazole-based compounds displayed minimum inhibitory concentrations (MIC) as low as ≤0.25 µg/mL against MRSA, suggesting that modifications in the sulfonyl or diazepane moieties could enhance efficacy against resistant strains .
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. Research focusing on farnesyltransferase inhibitors revealed that imidazole-containing benzodiazepines demonstrated significant inhibition of cancer cell growth. For example, a related compound showed an IC50 value of 24 nM against farnesyltransferase and was effective in reverting phenotypic changes in cancer cells .
Furthermore, the structural characteristics such as hydrophobic substituents at specific positions were crucial for enhancing anticancer activity. This suggests that the compound may also possess similar properties due to its structural analogies.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through structure-activity relationship (SAR) studies. The presence of the imidazole ring is critical for binding interactions with target enzymes, particularly in cases involving farnesyltransferase and other kinases .
Study 1: Antimicrobial Efficacy
In a comparative study on various imidazole derivatives, it was found that modifications at the 4-position significantly influenced antibacterial potency. The compound exhibited promising activity against Gram-positive bacteria while showing limited effects on Gram-negative strains.
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment conducted on human embryonic kidney cells (HEK293) indicated that while some derivatives exhibited cytotoxic effects, others maintained selectivity without significant toxicity at concentrations up to 32 µg/mL . This selectivity is essential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
